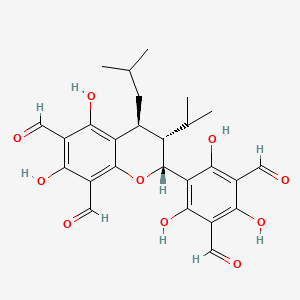
sideroxylonal B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sideroxylonal B is a formylated phloroglucinol compound found in the leaves and flower buds of certain Eucalyptus species . It is one of the three isomers of sideroxylonal, the others being sideroxylonal A and sideroxylonal C . These compounds are known for their wide range of biological effects, including their role as potent antifeedants for marsupials and insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sideroxylonal B is typically extracted from Eucalyptus foliage. The extraction process involves Soxhlet extraction with light petroleum spirit and acetone . The yield of sideroxylonals is exponential with time, and it is recommended that samples be extracted for 6 hours to achieve a 92% recovery . The extraction solvents used include 20% methanol in acetonitrile, 7% water in acetonitrile, or 40% water in acetonitrile . Adding 0.1% trifluoroacetic acid to the extraction solvents can lead to even higher recoveries .
Industrial Production Methods: Industrial production of sideroxylonals involves large-scale extraction from Eucalyptus leaves using similar methods as described above. The process is optimized for high yield and purity, and the extracts are analyzed using high-performance liquid chromatography (HPLC) to ensure quality control .
Chemical Reactions Analysis
Types of Reactions: Sideroxylonal B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of formyl and hydroxyl groups in its structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dichloromethane, methanol, and trifluoroacetic acid . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound include its isomers, sideroxylonal A and sideroxylonal C, as well as other formylated phloroglucinol compounds .
Scientific Research Applications
Sideroxylonal B has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the chemical ecology of Eucalyptus species . In biology, it is studied for its role as an antifeedant for marsupials and insects . In medicine, sideroxylonals have been found to suppress the growth of certain bacteria, such as Staphylococcus aureus and Bacillus subtilis . They are also strong inhibitors of human plasminogen activation . In industry, sideroxylonals are used as natural antifouling agents .
Mechanism of Action
The mechanism of action of sideroxylonal B involves its interaction with specific molecular targets and pathways. It acts as a potent antifeedant by inhibiting the feeding behavior of marsupials and insects . This is achieved through its interaction with taste receptors and other sensory pathways . Additionally, sideroxylonals inhibit the growth of bacteria by interfering with their cell wall synthesis and other metabolic processes .
Comparison with Similar Compounds
Sideroxylonal B is similar to other formylated phloroglucinol compounds, such as sideroxylonal A, sideroxylonal C, jensenal, and grandinal . it is unique in its specific biological effects and its occurrence in only trace amounts in Eucalyptus species . Sideroxylonal A is the dominant form, followed by sideroxylonal C, while this compound occurs in much smaller quantities .
Properties
Molecular Formula |
C26H28O10 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(2R,3S,4S)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde |
InChI |
InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3/t12-,17-,26+/m0/s1 |
InChI Key |
PHQDMQGEKNBIPF-GKZOTJLQSA-N |
Isomeric SMILES |
CC(C)C[C@H]1[C@@H]([C@@H](OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C |
Canonical SMILES |
CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















